

6-Cyanopyridine-2-boronic acid pinacol ester

physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Cyanopyridine-2-boronic acid
pinacol ester

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An In-Depth Technical Guide to 6-Cyanopyridine-2-boronic acid pinacol ester

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the physical and chemical properties of **6-Cyanopyridine-2-boronic acid pinacol ester**. The document provides an in-depth analysis of its characteristics, handling protocols, and applications, grounded in established scientific principles and field-proven insights.

Introduction: A Versatile Building Block in Modern Synthesis

6-Cyanopyridine-2-boronic acid pinacol ester is a heterocyclic organoboron compound that has become an invaluable reagent in modern organic chemistry. As a stable, solid-form surrogate for the more labile 6-cyanopyridine-2-boronic acid, its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction.^{[1][2]} The pinacol ester functional group enhances the compound's stability, making it easier to handle and store compared to its corresponding free boronic acid, which is prone to dehydration and other degradation pathways.^{[3][4]}

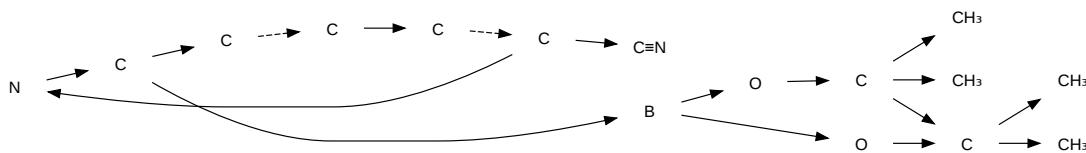
The pyridine ring, substituted with both a cyano group and a boronic ester, offers two distinct points for chemical modification, making it a powerful building block for constructing complex molecular architectures. This versatility is highly prized in the fields of medicinal chemistry and

materials science, where it serves as a key intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[1][2][5]

Chemical Identity and Structure

The precise identification of a chemical reagent is fundamental to reproducible and reliable experimental work. The key identifiers for **6-Cyanopyridine-2-boronic acid pinacol ester** are detailed below.

Chemical Structure of 6-Cyanopyridine-2-boronic acid pinacol ester



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Caption: Chemical Structure of **6-Cyanopyridine-2-boronic acid pinacol ester**

Identifier	Value	Source(s)
CAS Number	952402-79-8	[6] [7]
Molecular Formula	C ₁₂ H ₁₅ BN ₂ O ₂	[6] [8]
Molecular Weight	230.07 g/mol	[6]
IUPAC Name	6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarbonitrile	[8]
InChI Key	DPFGNHMAUFKOCZ-UHFFFAOYSA-N	[8]
SMILES	CC1(C)OB(OC1(C)C)C1=NC(C#N)=CC=C1	[8]

Physicochemical Properties

The physical properties of a reagent dictate its handling, storage, and application conditions. This compound is a stable solid, which is a significant advantage for accurate weighing and dosing in reaction setups.

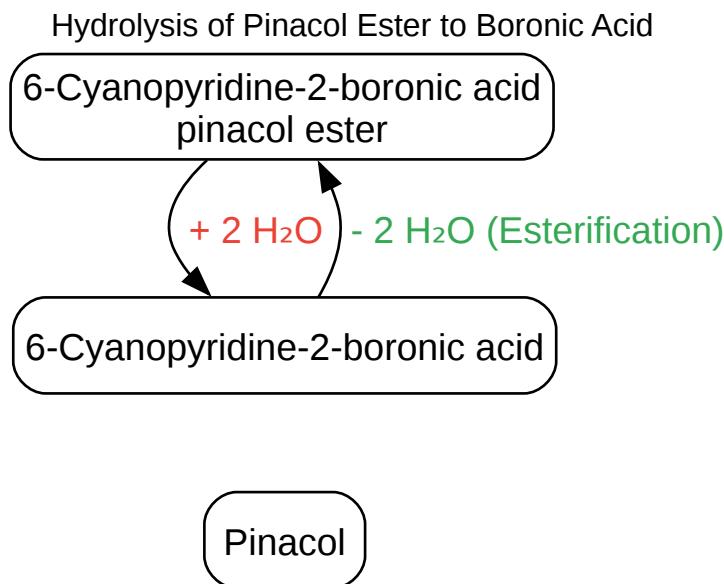
Property	Description	Source(s)
Appearance	White to off-white solid or powder.	[7][8]
Melting Point	104.0-113.0 °C (for the analogous 6-chloropyridine-2-boronic acid pinacol ester, specific data for the 6-cyano variant is not consistently reported).	[9]
Solubility	Slightly soluble in water.[10] [11] Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF).	
pKa	-0.29 ± 0.19 (Predicted).	[7]

Handling, Storage, and Stability

Proper handling and storage are critical to maintaining the integrity and reactivity of boronic esters. The primary vulnerability of this class of compounds is their susceptibility to hydrolysis.

Recommended Storage: For long-term stability, **6-Cyanopyridine-2-boronic acid pinacol ester** should be stored in an inert atmosphere (e.g., under argon or nitrogen) in a freezer at temperatures below -20°C.[7][8] This precaution minimizes exposure to atmospheric moisture and heat, both of which can accelerate degradation.

Stability Profile: The B-C bond in aryl boronic esters is generally stable, but the boronic ester moiety itself is prone to hydrolysis, reverting to the corresponding boronic acid.[12] This process is often catalyzed by acidic or basic conditions. While the pinacol ester provides significantly more stability against hydrolysis than many other esters or the free boronic acid, prolonged exposure to water, especially during aqueous workups or reversed-phase HPLC analysis, can lead to the formation of 6-cyanopyridine-2-boronic acid as a major impurity.[3][12]



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Caption: Equilibrium between the pinacol ester and its corresponding boronic acid.

Spectroscopic Characterization

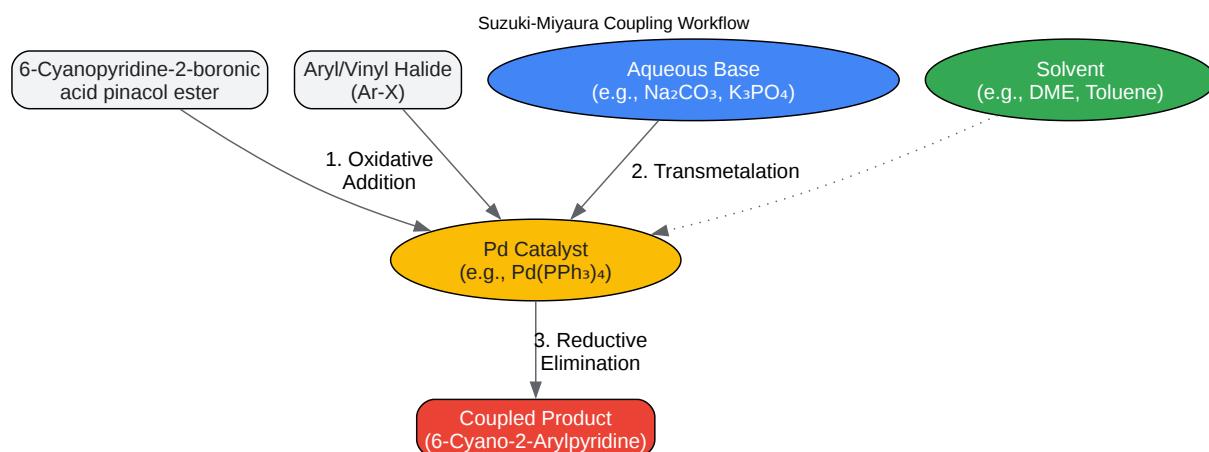
Verifying the identity and purity of the starting material is a prerequisite for any successful synthesis. Spectroscopic methods are the primary tools for this validation.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons in the aromatic region (typically δ 7.5-8.5 ppm). A sharp singlet integrating to 12 protons will be observed in the aliphatic region (around δ 1.3 ppm) corresponding to the four equivalent methyl groups of the pinacol moiety.
- ¹³C NMR: The carbon spectrum will display signals for the pyridine ring carbons, the nitrile carbon (C≡N), and the characteristic carbons of the pinacol group (the quaternary carbons attached to oxygen around δ 84 ppm and the methyl carbons around δ 25 ppm). The carbon atom attached to boron can sometimes be difficult to detect due to quadrupolar relaxation.
[\[13\]](#)
- ¹¹B NMR: The boron-11 NMR spectrum should show a broad singlet with a chemical shift (δ) around 30-34 ppm, which is characteristic of a tricoordinate boron atom in a pinacol ester

environment.[\[14\]](#)

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of **6-Cyanopyridine-2-boronic acid pinacol ester** is as a coupling partner in the Suzuki-Miyaura reaction.[\[1\]](#)[\[2\]](#) This palladium-catalyzed reaction forms a new carbon-carbon bond between the pyridine ring and an aryl or vinyl halide/triflate, providing a highly efficient route to biaryl and related structures commonly found in pharmaceuticals.[\[1\]](#)[\[15\]](#)



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Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a standard, self-validating procedure for using the title compound in a cross-coupling reaction.

- Reaction Setup: To an oven-dried flask, add **6-Cyanopyridine-2-boronic acid pinacol ester** (1.1 equivalents), the aryl halide coupling partner (1.0 equivalent), and the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%).
- Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This step is crucial as the palladium(0) catalyst is sensitive to oxygen.
- Solvent and Base Addition: Add the degassed solvent (e.g., a mixture of Toluene and Water) followed by the aqueous base (e.g., 2M Na_2CO_3 , 3.0 equivalents). The base is essential for activating the boronic ester for transmetalation to the palladium center.
- Reaction: Heat the mixture (e.g., to 80-100 °C) and stir vigorously until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
- Validation: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Protocol 2: Analytical Method for Purity Assessment by HPLC

Assessing the purity of boronic esters by reversed-phase HPLC is challenging due to on-column hydrolysis.[\[12\]](#) The following approach mitigates this issue.

- Sample Preparation: Dissolve the **6-Cyanopyridine-2-boronic acid pinacol ester** sample in a non-aqueous, aprotic solvent such as acetonitrile or THF immediately before injection. Avoid aqueous diluents to prevent premature hydrolysis.[\[12\]](#)
- Chromatographic Conditions:
 - Column: Use a standard C18 reversed-phase column.

- Mobile Phase: Employ a highly basic mobile phase (e.g., pH > 11) to stabilize the boronate species. An ion-pairing reagent may also be added to improve peak shape and retention.[12] A gradient elution with acetonitrile and a basic aqueous buffer is typically used.
- Detection: UV detection at a wavelength appropriate for the pyridine ring (e.g., 254 nm).
- Analysis: The pinacol ester should elute as a sharp peak. Any corresponding boronic acid will appear as a separate, typically earlier-eluting, peak. The purity is determined by the relative peak area of the ester.

Conclusion

6-Cyanopyridine-2-boronic acid pinacol ester is a robust and versatile chemical intermediate with significant applications in drug discovery and materials science. Its enhanced stability over the free boronic acid simplifies handling and storage, while its dual functional handles—the boronic ester for cross-coupling and the cyano group for further derivatization—provide chemists with a powerful tool for molecular construction. A thorough understanding of its physical properties, stability profile, and proper handling procedures, as detailed in this guide, is essential for its effective and reliable use in research and development.

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- To cite this document: BenchChem. [6-Cyanopyridine-2-boronic acid pinacol ester physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1369534#6-cyanopyridine-2-boronic-acid-pinacol-ester-physical-properties\]](https://www.benchchem.com/product/b1369534#6-cyanopyridine-2-boronic-acid-pinacol-ester-physical-properties)

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